Estra-4,9-diene-3,17-dione

Catalog No.
S727234
CAS No.
5173-46-6
M.F
C18H22O2
M. Wt
270.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Estra-4,9-diene-3,17-dione

CAS Number

5173-46-6

Product Name

Estra-4,9-diene-3,17-dione

IUPAC Name

(8S,13S,14S)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

InChI

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,15-16H,2-9H2,1H3/t15-,16+,18+/m1/s1

InChI Key

BHTWZQKERRCPRZ-RYRKJORJSA-N

SMILES

CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2=O

Synonyms

19-Norandrosta-4,9-diene-3,17-dione

Canonical SMILES

CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2=O

Isomeric SMILES

C[C@]12CCC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CCC2=O

The exact mass of the compound Estra-4,9-diene-3,17-dione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Estra-4,9-diene-3,17-dione (CAS 5173-46-6) is an advanced, high-value steroidal intermediate characterized by a 19-nor estrane skeleton and a conjugated 4,9-diene-3,17-dione system. In industrial pharmaceutical synthesis, it serves as the foundational building block for high-profile progestins and anti-glucocorticoids, including Dienogest, Mifepristone, and Ulipristal Acetate [1]. Procuring this specific intermediate allows manufacturers to bypass the hazardous, low-yield Birch reductions or complex multi-step A/B-ring cyclizations required when starting from basic phytosterols or estrone derivatives. Its dual ketone functionality at C3 and C17, combined with the unique electronic properties of the 4,9-diene system, enables highly regioselective C3-ketalization and subsequent C17-functionalization . This makes it an indispensable, non-substitutable precursor for 19-nor, 4,9-diene active pharmaceutical ingredient (API) production.

Substituting Estra-4,9-diene-3,17-dione with more common steroidal precursors like 4-androstene-3,17-dione (AD) or estrone is synthetically unviable for the production of 4,9-diene APIs. AD contains a C19 methyl group, and removing it while simultaneously introducing the specific 9(11) double bond requires a prohibitively expensive and low-yielding reaction sequence. Furthermore, utilizing earlier-stage 19-nor precursors, such as sitolactone or 3-methoxy-estra-2,5(10)-diene, shifts the burden of the thermodynamically challenging A-ring cyclization onto the buyer, a step notorious for generating up to 36% of unwanted structural isomers [1]. Consequently, direct procurement of high-purity Estra-4,9-diene-3,17-dione is mandatory to ensure regioselective downstream ketalization, maintain strict pharmacopeial impurity limits (where it is monitored as Dienogest Impurity B), and achieve commercially viable overall yields for target APIs.

Bypassing Low-Yield Cyclization Bottlenecks

The de novo synthesis of the 4,9-diene system involves a challenging intramolecular aldol condensation or domino cyclization that suffers from competing isomerization. Research demonstrates that the final piperidinium acetate-catalyzed ring closure to form Estra-4,9-diene-3,17-dione yields only ~32.3% of the target compound, with an equal amount (~36.6%) of unwanted isomers generated[1]. By procuring pre-synthesized, purified Estra-4,9-diene-3,17-dione, manufacturers completely bypass this severe mass-loss bottleneck, directly entering the high-yield (>80%) regioselective ketalization phase required for Dienogest or Mifepristone production.

Evidence DimensionYield of target intermediate vs. isomer waste during A-ring cyclization
Target Compound DataProcured Estra-4,9-diene-3,17-dione provides 100% usable starting mass for downstream steps
Comparator Or BaselineIn-house synthesis from seco-dione precursors (yields ~32.3% target vs. ~36.6% isomer waste)
Quantified DifferenceEliminates a ~67% mass loss bottleneck associated with the final cyclization step
ConditionsPiperidinium acetate-catalyzed ring closure in toluene

Procuring the pre-cyclized intermediate prevents massive raw material waste and eliminates the need for complex chromatographic separation of isomers at industrial scale.

Regioselective C3-Ketalization Efficiency

The conjugated 4,9-diene-3-one system of Estra-4,9-diene-3,17-dione allows for highly regioselective protection at the C3 position, a critical prerequisite for modifying the C17 position. When reacted with ethylene glycol, the C3 ketone is selectively ketalized with concomitant migration of the double bonds to the 5(10),9(11) positions, achieving yields of refined 3-ketal at ≥99% purity with minimal di-ketal formation (≤0.5%) . Attempting similar selective mono-protection on standard saturated or mono-unsaturated steroidal diones often results in significant over-protection at C17, requiring costly deprotection cycles.

Evidence DimensionRegioselectivity of mono-ketalization (C3 vs C17)
Target Compound Data≥99% purity of 3-mono-ketal with ≤0.5% di-ketal impurity
Comparator Or BaselineStandard non-conjugated steroidal diones (prone to unselective di-ketalization)
Quantified DifferenceNear-quantitative regioselectivity driven by the α,β-unsaturated 4,9-diene system
ConditionsReaction with ethylene glycol / tetrahydrofuran / hydrogen chloride at -10°C to -5°C

High C3-regioselectivity ensures the C17 ketone remains fully available for cyanomethylation (Dienogest) or alkynylation (Mifepristone) without additional protection/deprotection steps.

Purity-Linked API Compliance (Dienogest Impurity B)

Estra-4,9-diene-3,17-dione is not only an intermediate but is also strictly monitored as 'Dienogest Impurity B' in final API monographs . Procuring a low-purity technical grade (<95%) introduces unreacted precursors and isomeric dienes that persist through downstream cyanomethylation and hydrolysis, risking failure of the final API batch. Utilizing high-purity Estra-4,9-diene-3,17-dione ensures that the baseline load of Impurity B and related substances is minimized before the final crystallization of the API, reliably achieving pharmacopeial limits (total impurities ≤0.1%, individual impurities ≤0.02%) [1].

Evidence DimensionDownstream API impurity profile
Target Compound DataHigh-purity precursor enables final API with ≤0.1% total impurities
Comparator Or BaselineTechnical grade precursor (<95% purity)
Quantified DifferencePrevents batch rejection by staying well below the 0.1% total impurity threshold for pharmaceutical grade Dienogest
ConditionsDownstream conversion to Dienogest and final HPLC impurity profiling

Starting with pharmacopeia-aligned high-purity material is essential to prevent costly late-stage API batch failures due to untraceable structural isomers.

Industrial Synthesis of Dienogest

Estra-4,9-diene-3,17-dione is the optimal starting point for Dienogest manufacturing. Its regioselective C3-ketalization allows the C17 ketone to be cleanly cyanomethylated using cyanomethyl lithium. Following acidic hydrolysis of the C3-ketal, the target progestin is obtained in high overall yield, bypassing the need for complex A-ring construction [1].

Production of Mifepristone (RU-486) and Antiglucocorticoids

The 4,9-diene structure is strictly required for the synthesis of Mifepristone. The C3 position of Estra-4,9-diene-3,17-dione is protected, allowing the C17 position to be alkynylated (e.g., with propynylmagnesium bromide). The 5(10),9(11)-diene intermediate then undergoes epoxidation, setting up the critical C11-beta aryl substitution that imparts the potent anti-progestational and anti-glucocorticoid activity [2].

Analytical Reference Standards for Impurity Profiling

Because unreacted Estra-4,9-diene-3,17-dione can carry over into final drug products, it is heavily utilized as an analytical reference standard (Dienogest Impurity B). High-purity lots are required by quality control laboratories to calibrate HPLC methods and ensure that commercial batches of Dienogest and related 19-norsteroids meet stringent regulatory thresholds .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Exact Mass

270.161979940 g/mol

Monoisotopic Mass

270.161979940 g/mol

Heavy Atom Count

20

Appearance

Light Beige Solid

Melting Point

131-134°C

UNII

32XW5U770B

GHS Hazard Statements

Aggregated GHS information provided by 11 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 11 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 5 of 11 companies with hazard statement code(s):;
H315 (20%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (20%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (20%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (20%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H351 (20%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (80%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (20%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

5173-46-6

Wikipedia

Dienedione

Dates

Last modified: 08-15-2023

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